molecular formula C6H4ClI B047295 1-Chloro-2-iodobenzene CAS No. 615-41-8

1-Chloro-2-iodobenzene

Cat. No. B047295
CAS RN: 615-41-8
M. Wt: 238.45 g/mol
InChI Key: MPEOPBCQHNWNFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and related compounds of 1-Chloro-2-iodobenzene involves various chemical strategies. One approach includes the cyclization of 2-aryl-N-methoxyethanesulfonamides using iodobenzene catalysis in the presence of m-chloroperoxybenzoic acid, resulting in the formation of different cyclic compounds in moderate to good yields (Moroda & Togo, 2008). Additionally, iodobenzene dichloride has been used to perform ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes, highlighting the versatility of iodobenzene compounds in synthetic applications (Garve et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds such as 1-chloro-2-nitrobenzene demonstrates interactions such as N—O⋯Cl halogen bonds and aromatic π–π stacking, which play crucial roles in the solid-state arrangement and properties of these molecules (Mossakowska & Wójcik, 2007).

Chemical Reactions and Properties

Iodobenzene compounds, analogous to 1-Chloro-2-iodobenzene, participate in various chemical reactions. For example, they can catalyze the alpha-acetoxylation of ketones, where diacyloxy(phenyl)-lambda3-iodanes act as oxidants (Ochiai et al., 2005). Also, iodobenzene dichloride serves as a stoichiometric oxidant for converting alcohols into carbonyl compounds, highlighting its utility in organic synthesis (Zhao & Zhang, 2007).

Safety And Hazards

1-Chloro-2-iodobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEOPBCQHNWNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060647
Record name Benzene, 1-chloro-2-iodo-
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Molecular Weight

238.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-iodobenzene

CAS RN

615-41-8
Record name 1-Chloro-2-iodobenzene
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Record name Benzene, 1-chloro-2-iodo-
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Record name 1-Chloro-2-iodobenzene
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Record name Benzene, 1-chloro-2-iodo-
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Record name Benzene, 1-chloro-2-iodo-
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Record name 1-chloro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
ZY Tang, QS Hu - Advanced Synthesis & Catalysis, 2006 - Wiley Online Library
… 2-chlorobenzene (81%) and 1-chloro-2-iodobenzene (95%),[8… -2-chlorobenzene and 1chloro-2-iodobenzene by following … fashion from 1-chloro-2-iodobenzene, alkynes and amines.[…
Number of citations: 83 onlinelibrary.wiley.com
H Kawabata, T Nishino, Y Nishiyama, N Sonoda - Tetrahedron letters, 2002 - Elsevier
… lanthanoid metals, 1-chloro-2-iodobenzene was allowed to … instead of 1-chloro-2-iodobenzene were treated with … decreased compared with that of 1-chloro-2-iodobenzene, owing to the …
Number of citations: 26 www.sciencedirect.com
T Wenderski, KM Light, D Ogrin, SG Bott, CJ Harlan - Tetrahedron letters, 2004 - Elsevier
… The sequential reaction of two different anilines with 1-chloro-2-iodobenzene afforded … However, the use of 1-chloro-2-iodobenzene afforded monosubstituted products that could then …
Number of citations: 77 www.sciencedirect.com
NL Rotta‐Loria, A Borzenko… - Advanced Synthesis …, 2015 - Wiley Online Library
… -α-arylation of acetone with various haloarene substrates under similar conditions when using acetone as the solvent,15 our efforts to extend such reactivity to 1-chloro-2-iodobenzene …
Number of citations: 22 onlinelibrary.wiley.com
Y Nishiyama, H Kawabata, T Nishino, K Hashimoto… - Tetrahedron, 2003 - Elsevier
… In order to know the reactivity of lanthanoid metals, 1-chloro-2-iodobenzene (1a) was allowed to treat with various lanthanoid metals in the presence of furan (30 equiv.) at 25C for 4 h, …
Number of citations: 11 www.sciencedirect.com
WA Herrebout, N Nagels, S Verbeeck… - 2010 - Wiley Online Library
… atom on C(2) and C(3) has been obtained by comparison with the corresponding dihalobenzene [1,2-dichlorobenzene (4), 1,2-dibromobenzene (5) and 1-chloro-2-iodobenzene (6)]. …
J Wu, L Bai, L Han, J Liu, X Luan - Chemical Communications, 2021 - pubs.rsc.org
… To our surprise, 1-chloro-2-iodobenzene 1a III and 1-chloro-2-bromobenzene 1a IV , bearing a far less reactive chloro-group, were found to be applicable as well, providing product 4a …
Number of citations: 9 pubs.rsc.org
H Cao, L McNamee, H Alper - Organic Letters, 2008 - ACS Publications
… On the basis of the result of the reaction of 1-chloro-2-iodobenzene, which gave the Sonogashira coupling product as the only product, we think it is more likely that the reaction would …
Number of citations: 166 pubs.acs.org
Z Xu, T Yang, X Lin, JD Elliott, F Ren - Tetrahedron Letters, 2015 - Elsevier
… Increasing the steric hindrance of the iodobenzene by introducing the chlorine atom at the ortho-position (1-chloro-2-iodobenzene, entry 7) resulted in a slower reaction and product 3g …
Number of citations: 23 www.sciencedirect.com
LM Liao, JF Li, GD Lei, B Wang - Journal of Structural Chemistry, 2011 - Springer
A new method of molecular structural characterization (MSC) called the molecular vertex distance index (MVDI) is constructed and used to describe the structures of benzene halides. …
Number of citations: 3 link.springer.com

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